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Executive Summary
Objective: To establish a robust, validated LC-MS/MS workflow for the quantification of

Sofosbuvir (SOF) and its primary metabolite GS-331007 in human plasma, with extended

considerations for the intracellular active triphosphate (GS-461203).

The Challenge: Sofosbuvir is a phosphoramidate prodrug with rapid in vivo hydrolysis (t1/2

~0.4 h), making accurate quantification of the parent molecule difficult without rigorous

stabilization. Conversely, the surrogate metabolite GS-331007 is stable and abundant (t1/2 ~27

h).

The Solution: This protocol prioritizes a dual-stream approach:

Standard Clinical Stream: Optimized for GS-331007 using simple protein precipitation.

Research Stream: Includes an acidification stabilization step to preserve the parent

Sofosbuvir for PK/PD studies.
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Part 1: Metabolic Landscape & Analyte Selection
Understanding the biotransformation of Sofosbuvir is critical for selecting the correct analyte for

your specific research question.

Metabolic Pathway Visualization
Sofosbuvir (PSI-7977) is a prodrug metabolized intracellularly to the active triphosphate (GS-

461203). The major circulating metabolite, GS-331007, is formed via dephosphorylation and is

the primary marker for systemic exposure.
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Caption: Metabolic trajectory of Sofosbuvir. Note the compartmentalization: Parent and GS-

331007 are measurable in plasma, while the active triphosphate GS-461203 is strictly

intracellular.

Part 2: Method Development Strategy
The Stability Crisis (Parent Sofosbuvir)
Sofosbuvir contains an ester linkage susceptible to rapid hydrolysis by Carboxylesterase 1

(CES1) and Cathepsin A (CatA) in plasma.

Without Stabilization: Parent concentrations can degrade by >50% within hours at room

temperature.
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Stabilization Protocol: Immediate acidification is required. Collecting blood into tubes

containing Citric Acid or adding Formic Acid (0.5% v/v final) immediately post-collection

inhibits esterase activity effectively.

Internal Standard (IS) Selection
Do not use structural analogs (e.g., Daclatasvir) if possible. Matrix effects in ESI-MS are

unpredictable.

Recommendation: Use stable isotopically labeled internal standards (SIL-IS).

For Sofosbuvir: Sofosbuvir-d3 or 13C-Sofosbuvir.

For GS-331007: GS-331007-13C or 15N.

Part 3: Detailed Experimental Protocol
Reagents & Materials

Standards: Sofosbuvir (purity >99%), GS-331007 (purity >99%).

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

Additives: Formic Acid (FA), Ammonium Formate.

Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation Workflow (Protein Precipitation)
This method uses Protein Precipitation (PPT), which is superior to SPE for polar metabolites

like GS-331007 due to higher recovery and throughput.

Step-by-Step Procedure:

Thawing: Thaw plasma samples on ice. (If measuring Parent, ensure samples were acidified

at collection).

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
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IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH).

Vortex for 10 sec.

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

Why Acidified ACN? It aids in precipitating proteins and stabilizing the parent drug during

extraction.

Vortex: Vortex vigorously for 1-2 minutes.

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

Dilution (Optional but Recommended): Transfer 100 µL of supernatant to a fresh vial and

dilute with 100 µL of 0.1% Formic Acid in Water.

Reasoning: Diluting the high-organic supernatant with water improves peak shape for

polar compounds (GS-331007) on Reverse Phase columns by reducing "solvent effect."

LC-MS/MS Conditions
Chromatography (LC):

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters Acquity BEH C18.

Note: HILIC columns can be used for GS-331007 due to its polarity, but a modern C18

with high aqueous stability is more robust for simultaneous parent/metabolite analysis.

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

Mobile Phase B: Acetonitrile.

Flow Rate: 0.4 mL/min.

Gradient:

0.0 - 0.5 min: 5% B (Isocratic hold for polar metabolite retention)
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0.5 - 2.5 min: 5% -> 90% B

2.5 - 3.5 min: 90% B (Wash)

3.5 - 3.6 min: 90% -> 5% B

3.6 - 5.0 min: 5% B (Re-equilibration)

Mass Spectrometry (MS):

Source: ESI Positive Mode.

Spray Voltage: 3500 - 4500 V.

Source Temp: 500°C.

MRM Transitions Table:

Analyte
Precursor
Ion (m/z)

Product Ion
(m/z)

Cone
Voltage (V)

Collision
Energy (eV)

Type

Sofosbuvir 530.1 243.0 30 20 Quantifier

530.1 135.1 30 35 Qualifier

GS-331007 261.1 113.0 25 18 Quantifier

261.1 150.0 25 15 Qualifier

Sofosbuvir-d3

(IS)
533.1 246.0 30 20 IS

Part 4: Validation Framework (FDA/EMA Guidelines)
To ensure "Expertise & Trustworthiness," the method must pass these self-validating

checkpoints:

Linearity & Range
Sofosbuvir: 10 – 2000 ng/mL (Requires stabilization).
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GS-331007: 10 – 5000 ng/mL (Wider range due to accumulation).

Criteria: r² > 0.99, back-calculated standards within ±15% (±20% for LLOQ).

Accuracy & Precision
Run 3 batches (Intra/Inter-day) with QC samples at Low, Medium, and High levels.

Acceptance: CV% < 15% and Accuracy 85-115%.

Matrix Effect & Recovery
Matrix Factor (MF): Compare analyte response in extracted plasma vs. neat solution.

Goal: IS-normalized MF should be close to 1.0 (0.9 - 1.1).

Recovery: Compare extracted samples vs. post-extraction spiked samples. PPT usually

yields >85% recovery.

Stability (The "Stress Test")
Benchtop Stability: Test Sofosbuvir in non-acidified vs. acidified plasma at Room Temp for 4

hours. Expect failure in non-acidified samples.

Freeze-Thaw: 3 cycles at -80°C.

Autosampler Stability: 24 hours at 10°C (Critical for large batches).

Part 5: Workflow Visualization
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Caption: Optimized sample preparation workflow. The acidification step is optional for GS-

331007 only, but mandatory for parent Sofosbuvir quantification.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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